molecular formula C17H19FN2OS B2473241 2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione CAS No. 330189-25-8

2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No. B2473241
CAS RN: 330189-25-8
M. Wt: 318.41
InChI Key: MCFPRBLYNSDQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the quinazoline family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Chemical Interactions and Structural Analysis

Research on derivatives related to 2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione has demonstrated a focus on understanding their chemical interactions and structural properties. For instance, a study on 1,2,4-triazole derivatives highlighted the significance of lp⋯π intermolecular interactions, providing insights into the chemical behavior and potential applications of these compounds in biological systems (Shukla et al., 2014). Similarly, another research explored the steric effects and the influence of the ortho-fluoro group on the stability of N-aryl atropisomers, indicating the intricate balance between molecular structure and reactivity (Iida et al., 2019).

Antimicrobial Potency

The antimicrobial potential of compounds containing fluoroquinolone structures, akin to the specified compound, has been extensively studied. For example, novel fluorine-containing 5-arylidene derivatives have shown remarkable in vitro antimicrobial potency, suggesting their utility in developing new antimicrobial agents (Desai et al., 2013). This aligns with the study on 8-chloroquinolones, where structural modifications, including the introduction of fluorophenyl groups, significantly enhanced antibacterial activities (Kuramoto et al., 2003).

Analgesic Properties

The exploration of analgesic properties in compounds with similar structures has been documented, such as in the study of 3-(2-hydroxyphenyl)-4-methyl-1,2,4-Δ-2-triazoline-5-thione. This research sheds light on the potential of these compounds to act as non-narcotic analgesic agents, suggesting a promising avenue for pain management (Hénichart et al., 1981).

Photostability and Fluorescence

The incorporation of fluorophenyl groups has also been studied for its impact on photostability and fluorescence in chemical compounds. Research on novel fluorophores with benzo[de]isoquinoline-1,3-dione structures indicates enhanced photostability and fluorescence properties, which could have applications in materials science and sensor development (Bojinov et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-13-8-6-12(7-9-13)16-19-17(22)14-4-1-2-5-15(14)20(16)10-3-11-21/h6-9,21H,1-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPRBLYNSDQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.